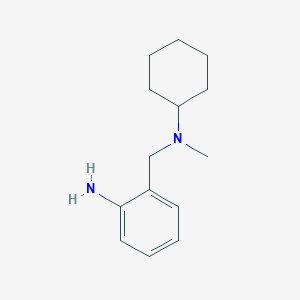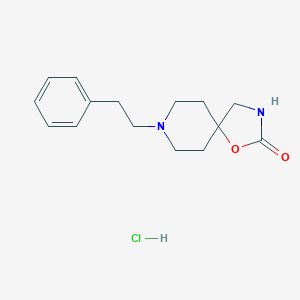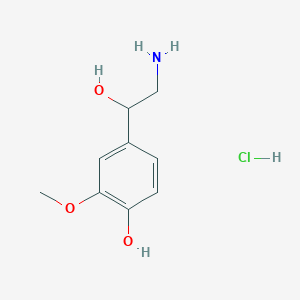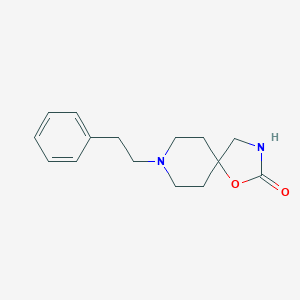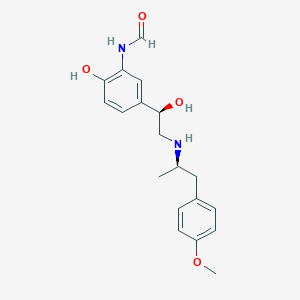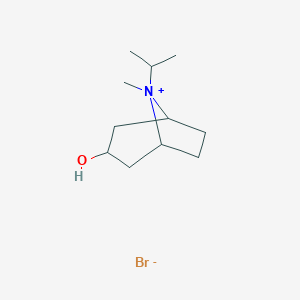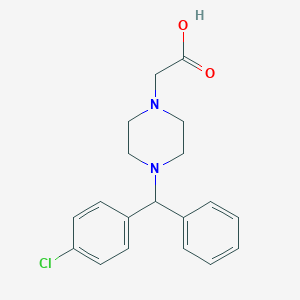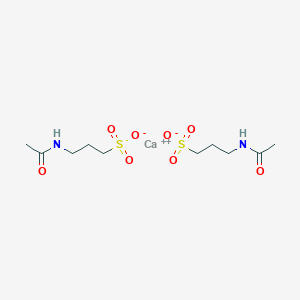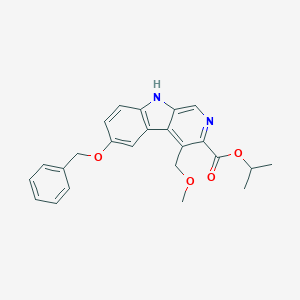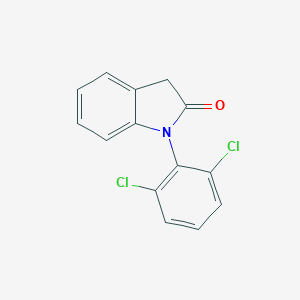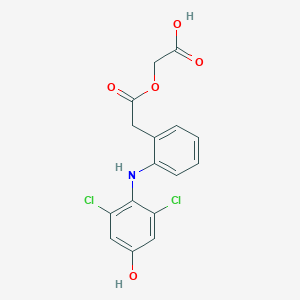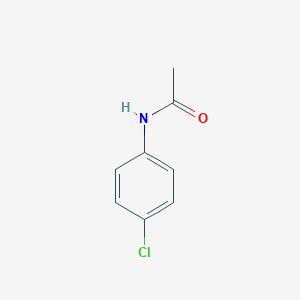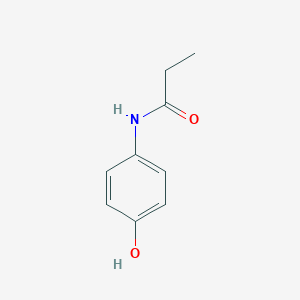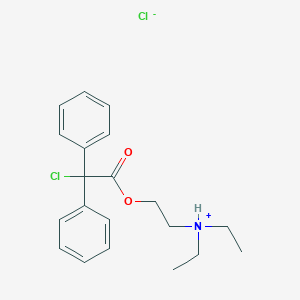
Diaminophen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diaminophen, also known as 1,4-phenylenediamine, is an organic compound with the chemical formula C6H8N2. It is widely used in various fields, including the pharmaceutical industry, dyeing and printing, and polymer chemistry.
Mécanisme D'action
Diaminophen acts as a reducing agent, donating electrons to other molecules. As an antioxidant, it can neutralize free radicals and prevent oxidative damage to cells. As an anti-inflammatory agent, it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in the body.
Effets Biochimiques Et Physiologiques
Diaminophen has been shown to have various biochemical and physiological effects. It has been found to have a protective effect on liver cells, reducing oxidative stress and preventing liver damage. It has also been shown to have a neuroprotective effect, reducing neuronal damage and inflammation in the brain. In addition, diaminophen has been studied for its potential as a cancer chemopreventive agent.
Avantages Et Limitations Des Expériences En Laboratoire
Diaminophen has several advantages for lab experiments, including its low cost, high purity, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are many potential future directions for research on diaminophen. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and liver disease. Another area of interest is its potential as a catalyst for various organic reactions. Further research is also needed to better understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, diaminophen is a versatile organic compound with many potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in various fields.
Méthodes De Synthèse
The most common method for synthesizing diaminophen is through the reduction of nitrobenzene using iron and hydrochloric acid. The reaction produces an intermediate compound, which is then further reduced using sodium sulfide to form diaminophen. Other methods include the catalytic hydrogenation of nitrobenzene and the oxidation of aniline.
Applications De Recherche Scientifique
Diaminophen has been extensively studied for its various applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and polymers. It is also used as a dye intermediate in the textile industry. In addition, diaminophen has been studied for its potential as an antioxidant and anti-inflammatory agent.
Propriétés
Numéro CAS |
902-83-0 |
|---|---|
Nom du produit |
Diaminophen |
Formule moléculaire |
C20H24ClNO2.HCl |
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-chloro-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H24ClNO2.ClH/c1-3-22(4-2)15-16-24-19(23)20(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H |
Clé InChI |
UFSBFMDTWVPCIA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl.Cl |
SMILES canonique |
CC[NH+](CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl.[Cl-] |
Autres numéros CAS |
902-83-0 |
Numéros CAS associés |
6699-38-3 (Parent) |
Synonymes |
2-Chloro-2, 2-(diethylamino)ethyl ester hydrochloride; Benzeneacetic acid, a-chloro-a-phenyl-, 2-(diethylamino)ethy |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



